
4-Aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a compound with the molecular formula C13H20F3N3O8. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves multiple steps. The starting materials typically include aminomalonic acid and 4-aminobutyric acid. The reaction conditions often require specific solvents like dimethyl sulfoxide, methanol, and water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of high-quality reagents and precise control of reaction conditions are crucial for producing the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomalonic Acid: A precursor in the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.
4-Aminobutyric Acid: Another precursor used in the synthesis.
Trifluoroacetic Acid: Used to form the trifluoroacetic acid salt of the compound.
Uniqueness
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it particularly valuable in proteomics research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H26F3N5O8 |
|---|---|
Poids moléculaire |
437.37 g/mol |
Nom IUPAC |
4-aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C4H10N2O.C3H5NO4.C2HF3O2/c2*5-3-1-2-4(6)7;4-1(2(5)6)3(7)8;3-2(4,5)1(6)7/h2*1-3,5H2,(H2,6,7);1H,4H2,(H,5,6)(H,7,8);(H,6,7) |
Clé InChI |
ROEBXOSFOCYHEI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N)CN.C(CC(=O)N)CN.C(C(=O)O)(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


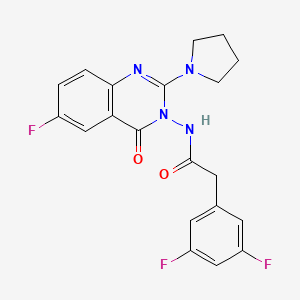
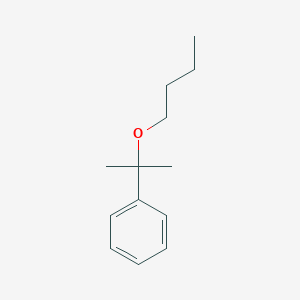

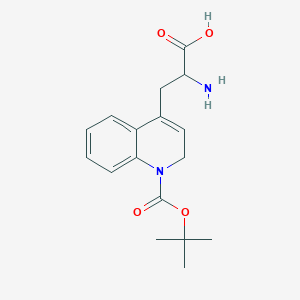

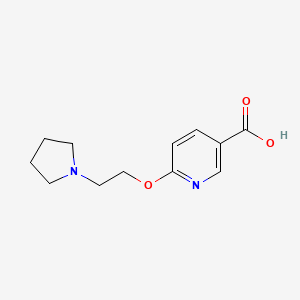

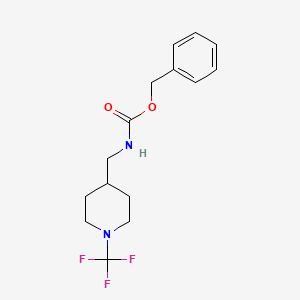
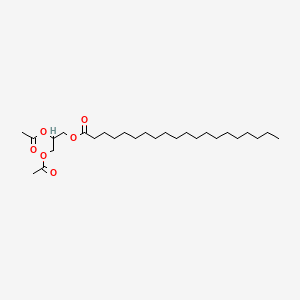
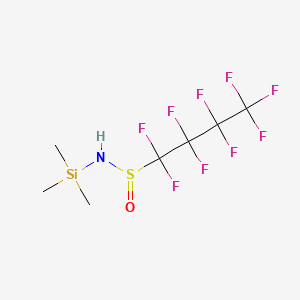
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
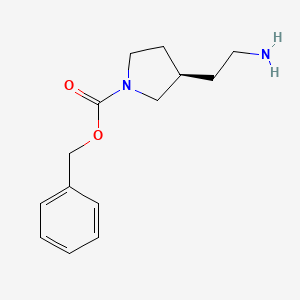
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
